3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 132373-28-5
VCID: VC0159887
InChI: InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3
SMILES: CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile

CAS No.: 132373-28-5

Main Products

VCID: VC0159887

Molecular Formula: C11H14N4O3

Molecular Weight: 250.25 g/mol

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile - 132373-28-5

CAS No. 132373-28-5
Product Name 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
IUPAC Name 3-[4-(ethylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3
Standard InChIKey AYZDQSWJCWDEOK-UHFFFAOYSA-N
SMILES CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N
Canonical SMILES CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N
Synonyms 6-(ETHYLAMINO)-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-BETA,2,4-TRIOXO-5-PYRIMIDINEPROPANENITRILE
PubChem Compound 823147
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator